molecular formula C24H24N2O4S B3018501 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one CAS No. 222716-43-0

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one

Cat. No. B3018501
CAS RN: 222716-43-0
M. Wt: 436.53
InChI Key: NXYNQRFWSVJPEL-UHFFFAOYSA-N
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Description

The molecule “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic aromatic compound that has found numerous applications in medicine and in nonlinear optics . It also contains a chromene ring system, which is almost planar . Coumarin, a natural product with the systematic name 2H-chromen-2-one, is a constituent of many intensively investigated and commercially important organic fluorescent materials .


Molecular Structure Analysis

The molecule of the title compound is almost planar, with an interplanar angle of 3.01 (3) between the benzothiazole and chromene ring systems . A short intramolecular S O C contact of 2.727 (2) A ̊ is observed .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-15-12-16-22(28)20(24-25-18-6-4-5-7-19(18)31-24)14(2)30-23(16)17(21(15)27)13-26-8-10-29-11-9-26/h4-7,12,27H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYNQRFWSVJPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one

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